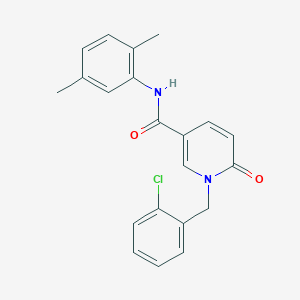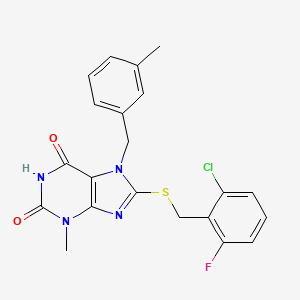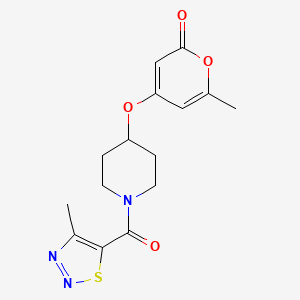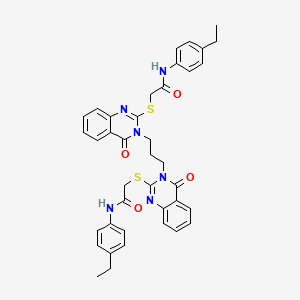![molecular formula C14H18N4O4 B2364544 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941984-18-5](/img/structure/B2364544.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.322. The purity is usually 95%.
BenchChem offers high-quality 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, which share a similar core structure to the compound , have been reported to possess significant antiviral activities. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing promising results as potential antiviral agents .
Anti-Inflammatory Applications
Compounds with indole moieties have been utilized in the treatment of inflammatory diseases. They work by inhibiting the expression of IL-6 and activating the NLRP3 inflammasome in cells, which are key components in the body’s inflammatory response .
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules, including those used for cancer treatment. Indole derivatives are known to bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents with anticancer properties .
Antimicrobial Applications
Indole derivatives have also shown antimicrobial properties, making them valuable in the development of new antibiotics and antiseptics. Their ability to inhibit the growth of various bacteria and fungi has been a subject of interest in pharmaceutical research .
Insecticidal Applications
Research has indicated that certain indole derivatives exhibit insecticidal activity. These compounds have been tested on insect larvae, including midges, and have been found to cause mortality, suggesting their potential use in pest control strategies .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a crucial role in regulating plant growth and development, indicating that similar compounds could be synthesized for agricultural applications .
Organic Synthesis Applications
The compound’s structure suggests potential use in organic synthesis, particularly in the construction of complex molecules. Its indole-related framework could be valuable in the synthesis of natural products and drugs, owing to the versatility of the indole ring system .
Photovoltaic Applications
While not directly related to the compound , indole derivatives have been used in the development of low-cost, dopant-free hole transporting materials for the fabrication of perovskite solar cells. This suggests that similar compounds could be explored for their photovoltaic properties .
Eigenschaften
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-8-6-16-12-10(11(8)22-4)13(20)18(7-9(19)15-2)14(21)17(12)3/h6H,5,7H2,1-4H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWUGQWQBJZVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2364465.png)
![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)
![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B2364469.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)
![N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2364477.png)



![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)
